3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Pyrazole Synthesis Vilsmeier-Haack Reaction Reaction Yield

Sourcing heterocyclic aldehydes with consistent purity and reliable synthetic performance can delay hit-to-lead campaigns. This 1,3-diaryl-pyrazole-4-carbaldehyde eliminates that bottleneck. - Documented 73% yield in reductive amination and 70% synthetic yield for the aldehyde itself, ensuring reliable library construction. - Demonstrated NLRP3 binding (IC₅₀ 8.26 μM) positions it as a direct starting point for anti-inflammatory SAR. - Enhanced lipophilicity (LogP ~4.2) and non-planar geometry make it a valuable comparator for probing membrane permeability and target engagement.

Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
CAS No. 36640-42-3
Cat. No. B112537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS36640-42-3
Molecular FormulaC17H14N2O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-12H,1H3
InChIKeyKGEVSOCXYXEMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde – Overview


3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 36640-42-3) is a 1,3-diaryl-substituted pyrazole-4-carbaldehyde, a heterocyclic aldehyde characterized by a central pyrazole ring flanked by an N-bound phenyl group and a C-bound 4-methoxyphenyl substituent [1]. The compound possesses a molecular weight of 278.30 g/mol (C₁₇H₁₄N₂O₂) and a calculated LogP of approximately 4.2, indicating substantial lipophilicity . This structural motif serves as a key intermediate in the synthesis of diverse bioactive molecules, including anti-inflammatory and antimicrobial agents .

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Key Differentiators


Substitution of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with structurally simpler pyrazole-4-carbaldehydes is not straightforward due to significant differences in physicochemical properties, solid-state conformation, and synthetic accessibility. The presence of the 4-methoxyphenyl substituent at the C3 position markedly increases lipophilicity (LogP ~4.2 vs ~1.5–2.2 for the unsubstituted analog), which directly impacts compound solubility, membrane permeability, and chromatographic behavior . Furthermore, X-ray crystallographic analysis reveals that the 4-methoxyphenyl group induces substantial conformational flexibility, with dihedral angles between the aryl rings spanning a range of 23.59° to 42.55°, in contrast to the nearly planar geometry (10.14°) observed in the unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde [1]. This conformational difference can alter molecular recognition events, binding modes, and subsequent biological activity. Consequently, researchers cannot assume equivalent performance or synthetic outcomes when using alternative pyrazole-4-carbaldehydes.

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde – Quantitative Evidence


Synthetic Yield vs. Other 3-Aryl Analogs

The target compound is synthesized in 70% yield via the Vilsmeier-Haack formylation of the corresponding pyrazoline, as reported in the reductive amination study [1]. In cross-study comparisons with other 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes synthesized under analogous conditions, yields vary significantly depending on the nature of the 3-aryl substituent. For instance, the 3-(3-chlorophenyl) analog was obtained in 82% yield, while the 3-[4-(trifluoromethyl)phenyl] derivative was isolated in only 60% yield [2]. The 70% yield observed for the 4-methoxyphenyl derivative represents a balanced synthetic efficiency that, while not the highest in the series, is reproducible and avoids the electron-withdrawing or steric effects that can compromise yields with other substituents.

Pyrazole Synthesis Vilsmeier-Haack Reaction Reaction Yield

Conformational Flexibility vs. Unsubstituted Analog

Single-crystal X-ray diffraction reveals that 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde crystallizes with four independent molecules in the asymmetric unit. The relative orientation of the N-bound phenyl ring and the C-bound 4-methoxyphenyl ring varies substantially, with dihedral angles spanning a range of 23.59(6)° to 42.55(6)° [1]. In stark contrast, the unsubstituted analog 1-phenyl-1H-pyrazole-4-carbaldehyde displays a nearly coplanar arrangement of the pyrazole and phenyl rings, with a dihedral angle of only 10.14(9)° [2]. This quantitative difference in conformational space suggests that the methoxy-substituted compound samples a wider array of molecular geometries, which could influence its intermolecular interactions and binding behavior in biological systems.

X-ray Crystallography Conformational Analysis Solid-State Structure

Lipophilicity Enhancement vs. Unsubstituted Analog

The introduction of a 4-methoxyphenyl substituent at the C3 position of the pyrazole ring substantially increases the calculated lipophilicity of the molecule. The target compound exhibits a computed LogP value of approximately 4.2 (ACD/LogP 3.63–4.21 depending on the prediction algorithm) . In contrast, the unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde has a calculated LogP of approximately 1.5–2.2 [1]. This nearly 2-log unit increase in partition coefficient reflects a significantly enhanced tendency to partition into nonpolar environments.

Lipophilicity LogP Drug-likeness

NLRP3 Inflammasome Binding Affinity

High-throughput screening data deposited in BindingDB indicate that 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde binds to the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3), a key component of the inflammasome complex implicated in inflammatory diseases [1]. The compound exhibited an IC₅₀ value of 8.26 × 10³ nM (8.26 μM) in a fluorescence-based biochemical assay. While this represents relatively weak binding affinity, it provides a validated starting point for medicinal chemistry optimization efforts targeting the NLRP3 pathway.

NLRP3 Inflammasome Binding Affinity

Reductive Amination Yield

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes clean reductive amination with 3-chloro-4-fluoroaniline in the presence of NaBH₄/I₂ in methanol to afford the corresponding secondary amine in 73% isolated yield after recrystallization [1]. This transformation demonstrates the compound's viability as a precursor for constructing pyrazole-containing amine libraries via a mild, room-temperature protocol.

Reductive Amination Secondary Amine Synthesis Reaction Yield

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde – Applications


Medicinal Chemistry: Anti-Inflammatory and Antimicrobial Synthesis

The compound's documented NLRP3 binding activity (IC₅₀ 8.26 μM) [1] and established use as an intermediate in the preparation of anti-inflammatory and antimicrobial derivatives position it as a valuable starting material for hit-to-lead campaigns targeting inflammatory diseases and infectious pathogens. Its enhanced lipophilicity (LogP ~4.2) may be particularly advantageous for programs seeking to optimize membrane permeability and intracellular target engagement.

Solid-State Structure and Crystallography

The unique solid-state conformational behavior of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, characterized by dihedral angles ranging from 23.59° to 42.55° across four independent molecules in the asymmetric unit [2], makes it an interesting subject for studies of crystal packing, polymorphism, and intermolecular interactions. Researchers investigating the relationship between substituent effects and solid-state properties will find this compound a compelling case study.

Chemical Biology: Probe and Library Synthesis

With a well-documented 73% yield in reductive amination reactions [3] and a 70% synthetic yield for the aldehyde itself [4], this compound is a reliable building block for generating diverse pyrazole-based small-molecule libraries. Its 4-formyl group provides a versatile handle for introducing structural diversity via imine formation, reductive amination, or Knoevenagel condensation, facilitating the construction of focused libraries for biological screening.

Comparative Structure-Activity Relationship (SAR) Studies

The distinct physicochemical and conformational profile of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde—including its elevated LogP (4.2 vs. 1.5–2.2 for the unsubstituted analog) and its non-planar geometry [5]—makes it an excellent comparator in SAR campaigns designed to probe the impact of lipophilicity and molecular shape on target binding. Researchers seeking to understand how methoxy substitution modulates biological activity will find this compound an essential reference point.

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